(1-{2-[(4'-Carbamoyl-2,3'-bithiophen-5'-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-{[4’-(AMINOCARBONYL)-2,3’-BITHIEN-5’-YL]AMINO}-2-OXOETHYL)CYCLOPENTYL]ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bithienyl and cyclopentyl groups, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-{[4’-(AMINOCARBONYL)-2,3’-BITHIEN-5’-YL]AMINO}-2-OXOETHYL)CYCLOPENTYL]ACETIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bithienyl core, followed by the introduction of the aminocarbonyl group and the cyclopentyl acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process would be designed to minimize waste and maximize efficiency, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[1-(2-{[4’-(AMINOCARBONYL)-2,3’-BITHIEN-5’-YL]AMINO}-2-OXOETHYL)CYCLOPENTYL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-{[4’-(AMINOCARBONYL)-2,3’-BITHIEN-5’-YL]AMINO}-2-OXOETHYL)CYCLOPENTYL]ACETIC ACID is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules. Its structure suggests it could act as a ligand for certain proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, [1-(2-{[4’-(AMINOCARBONYL)-2,3’-BITHIEN-5’-YL]AMINO}-2-OXOETHYL)CYCLOPENTYL]ACETIC ACID could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new treatments for various diseases.
Industry
In industrial applications, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-(2-{[4’-(AMINOCARBONYL)-2,3’-BITHIEN-5’-YL]AMINO}-2-OXOETHYL)CYCLOPENTYL]ACETIC ACID involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Ringer’s lactate solution: A mixture used for fluid and electrolyte replacement.
Uniqueness
What sets [1-(2-{[4’-(AMINOCARBONYL)-2,3’-BITHIEN-5’-YL]AMINO}-2-OXOETHYL)CYCLOPENTYL]ACETIC ACID apart is its bithienyl and cyclopentyl groups, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C18H20N2O4S2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[1-[2-[(3-carbamoyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C18H20N2O4S2/c19-16(24)15-11(12-4-3-7-25-12)10-26-17(15)20-13(21)8-18(9-14(22)23)5-1-2-6-18/h3-4,7,10H,1-2,5-6,8-9H2,(H2,19,24)(H,20,21)(H,22,23) |
InChI Key |
GDYGOHCMWQWMQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.